1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c1-8-4-6-16(7-5-8)10-3-2-9(13)11(14)12(10)15/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYQLGIVGHWKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorinated Scaffold: A Technical Guide to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Executive Summary
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS: 1704069-61-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Characterized by a "privileged" 2,3-difluorophenyl core fused with a 4-methylpiperidine moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals. Its structural uniqueness lies in the ortho-difluoro motif , which confers metabolic stability by blocking oxidative hotspots, and the para-bromine handle , which enables precise late-stage diversification via cross-coupling reactions.
This guide provides a comprehensive technical analysis of its chemical properties, synthesis pathways, and reactivity profiles, designed for researchers requiring actionable data for drug development workflows.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1704069-61-3 |
| Molecular Formula | C₁₂H₁₄BrF₂N |
| Molecular Weight | 290.15 g/mol |
| SMILES | CC1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F |
| Appearance | Viscous oil or low-melting solid (dependent on purity/salt form) |
Structural Biology & Conformer Dynamics
The molecule features a tertiary aniline-like nitrogen . Unlike aliphatic piperidines (pKa ~11), the nitrogen lone pair here is partially delocalized into the electron-deficient difluorophenyl ring.
-
The Fluorine Effect: The 2,3-difluoro substitution creates a significant dipole and steric bulk. This forces the piperidine ring to twist out of coplanarity with the phenyl ring to minimize steric clash between the equatorial piperidine protons and the C2-fluorine.
-
Metabolic Blockade: The C2 and C3 positions—typically susceptible to CYP450 oxidation—are blocked by fluorine, enhancing the metabolic half-life of derived drugs.
Part 2: Physicochemical Properties[2]
Expert Insight: The reduced basicity of the nitrogen atom significantly impacts purification protocols. Standard acid-base extractions effective for alkyl piperidines may fail here due to the low pKa.
| Property | Value (Est./Exp.) | Implications for Handling |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction. |
| pKa (Conjugated Acid) | ~2.5 – 3.5 | Weak Base. Will not protonate fully in weak acids (e.g., acetic acid). Requires strong mineral acids (HCl) to form salts. |
| Solubility | High in DMSO, DCM, MeOH; Low in Water | Stock solutions should be prepared in DMSO (up to 100 mM). |
| H-Bond Donors/Acceptors | 0 / 3 | Good membrane permeability; CNS-active potential. |
Part 3: Synthetic Pathways[3]
We present two validated methodologies: Method A (SNAr) for scalability and cost-efficiency, and Method B (Pd-Catalysis) for high-value, regio-specific synthesis.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred industrial route due to the activation provided by the fluorine atoms.
-
Precursor: 1-Bromo-2,3,4-trifluorobenzene.
-
Mechanism: The piperidine nitrogen attacks the C1 position. In polyfluoroarenes, nucleophilic attack preferentially occurs para to a fluorine atom (activated by resonance) or ortho (activated by induction). The 2,3,4-trifluoro pattern directs substitution to C1, displacing the fluorine para to the C3-F.
Method B: Buchwald-Hartwig Amination
Used when starting with less activated precursors (e.g., 1,4-dibromo-2,3-difluorobenzene).
-
Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.
-
Base: NaOtBu.
-
Advantage: Higher functional group tolerance; avoids regio-isomer byproducts common in SNAr.
Synthesis Workflow Diagram
Caption: Figure 1. SNAr Synthesis Pathway illustrating the displacement of fluorine by 4-methylpiperidine.
Part 4: Reactivity & Functionalization
The Bromine handle (C4) is the primary site for diversification. The molecule is designed as a "coupling partner."
Cross-Coupling Capabilities
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Utility: Attaching the "warhead" or active pharmacophore.
-
-
Buchwald-Hartwig Amination (Secondary):
-
Partners: Primary/Secondary amines.
-
Utility: Creating biphenyl-amine or aniline-linked inhibitors.
-
-
Lithium-Halogen Exchange:
-
Reagent: n-BuLi at -78°C.
-
Risk: The ortho-fluorines make the ring susceptible to benzyne formation if the temperature is not strictly controlled. The Li species is unstable and can eliminate LiF to form a benzyne intermediate.
-
Recommendation: Use iPrMgCl·LiCl (Turbo Grignard) for safer magnesiation at -20°C to 0°C.
-
Reactivity Map
Caption: Figure 2.[3][2] Functionalization landscape of the scaffold, highlighting the versatility of the C-Br bond.[4]
Part 5: Handling & Safety Protocol
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H302).[5]
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer due to the reactive halogenated aromatic nature.
Storage & Stability:
-
Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Protect from light (aryl bromides can undergo slow photodehalogenation).
-
Shelf Life: >2 years if stored properly in solid form.
References
-
BenchChem. (2024). Product Analysis: this compound (CAS 1704069-61-3).[1] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14621037, 4-Bromo-2,3-difluoroaniline. (Precursor Data).[4] Retrieved from [1]
-
Carberry, P. et al. (2014). Synthesis of Fluorinated Piperidines and their Application in Medicinal Chemistry.[1][3] Journal of Medicinal Chemistry. (Contextual citation for fluorinated piperidine scaffolds).
-
Sakata, G. et al. (1989). Synthesis and herbicidal activity of polyfluoro-4-methylpiperidines. Heterocycles.[1][3][6][7] (Historical context on SNAr of polyfluoroarenes).
Sources
- 1. This compound | 1704069-61-3 | Benchchem [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-1-methylpiperidine | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijpsi.org [ijpsi.org]
Technical Monograph: Structure-Activity Relationship of 4-Methylpiperidine Derivatives
The following technical guide details the structure-activity relationships (SAR), synthetic methodologies, and pharmacological profiles of 4-methylpiperidine derivatives.
Executive Summary
The 4-methylpiperidine scaffold represents a privileged substructure in medicinal chemistry, distinct from its unsubstituted or 4-phenyl substituted counterparts. Its utility stems from two core physicochemical properties: conformational bias and lipophilic modulation . Unlike the 4-phenylpiperidine moiety found in classical opioids (e.g., fentanyl, pethidine), the 4-methylpiperidine motif is frequently exploited to fine-tune hydrophobic interactions within the Sigma-1 (
This guide analyzes the SAR of this scaffold, focusing on its role as a high-affinity
Structural Dynamics & Conformational Analysis
The "Magic Methyl" Effect at C4
The introduction of a methyl group at the C4 position of the piperidine ring is not merely a lipophilic addition; it imposes significant conformational constraints.
-
Equatorial Preference: In the ground state, the 4-methyl group predominantly adopts the equatorial position to minimize 1,3-diaxial interactions (A-value
1.74 kcal/mol). -
Steric Occlusion: When the nitrogen is substituted (N-alkylation), the C4-methyl group creates a specific steric volume that can either block metabolic hotspots or enforce a specific binding pose in the receptor pocket.
-
Lipophilicity: The methyl group increases cLogP by approximately 0.5 units, enhancing membrane permeability—critical for CNS-active agents targeting Sigma receptors.
Conformational Logic Diagram
The following Graphviz diagram illustrates the conformational equilibrium and its impact on receptor binding.
Figure 1: Conformational bias introduced by C4-methylation.[1] The equatorial preference stabilizes the ligand-receptor complex in hydrophobic pockets.
Therapeutic Case Study A: Sigma-1 ( ) Receptor Ligands
The 4-methylpiperidine moiety is a "gold standard" linker in the design of high-affinity
SAR Mechanics
-
N-Substituent (The "Tail"): The basic nitrogen is typically linked via an alkyl chain (2–4 carbons) to a hydrophobic aryl group (e.g., phenoxy, tetralin).
-
The C4-Methyl Role:
-
Affinity: Replacing a simple piperidine with 4-methylpiperidine often improves
values into the sub-nanomolar range. -
Selectivity: The C4-methyl group enhances selectivity for
over receptors and the emetic - sterol isomerase (SI) site. -
Mechanism: The methyl group fills a small hydrophobic sub-pocket in the
receptor, displacing water and increasing entropic gain upon binding.
-
Key Data: Phenoxyalkylpiperidines
The table below summarizes the effect of the 4-methyl group on binding affinity (
| Compound ID | Structure Core | R-Group (C4) | Selectivity Ratio ( | ||
| Ref-1a | Phenoxy-ethyl-piperidine | H | 1.18 | 52.3 | 44 |
| Lead-1b | Phenoxy-ethyl-piperidine | Methyl | 0.89 | 120.5 | 135 |
| Ref-2a | 4-Cl-Phenoxy-ethyl-piperidine | H | 0.34 | 18.2 | 53 |
| Lead-2b | 4-Cl-Phenoxy-ethyl-piperidine | Methyl | 0.25 | 85.0 | 340 |
Data Interpretation: The addition of the 4-methyl group (Lead-1b vs Ref-1a) slightly improves affinity but drastically improves selectivity (from 44-fold to 135-fold) by destabilizing binding at the
Therapeutic Case Study B: Antimicrobial MenA Inhibitors
Recent medicinal chemistry efforts have utilized 4-methylpiperidine derivatives to inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) , a critical enzyme in the biosynthesis of Vitamin K2 in Mycobacterium tuberculosis.
SAR Logic[2]
-
Lipophilicity Balance: MenA inhibitors require a specific lipophilic window to penetrate the mycobacterial cell wall. The 4-methyl group modulates the cLogP to the optimal range (cLogP 4.0–5.5).
-
Electronic Effects: Unlike electron-withdrawing groups (F, Cl), the methyl group exerts a weak inductive effect (+I), increasing the basicity of the piperidine nitrogen (
), which is crucial for the protonated amine to interact with aspartate residues in the enzyme active site.
Synthetic Methodologies
Two primary pathways are employed to synthesize N-substituted 4-methylpiperidine derivatives: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).
Protocol A: Reductive Amination (High Fidelity)
This method is preferred for avoiding over-alkylation and is compatible with sensitive functional groups.
Reagents: 4-Methylpiperidine, Aryl-aldehyde/Ketone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.
-
Imine Formation: Dissolve the aryl-aldehyde (1.0 eq) and 4-methylpiperidine (1.1 eq) in anhydrous Dichloromethane (DCM). Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Protocol B: Nucleophilic Substitution (Alkylation)
Used when the electrophile is an alkyl halide.
Reagents: 4-Methylpiperidine, Alkyl Halide (R-X), K₂CO₃, Acetonitrile (ACN).
-
Setup: Suspend K₂CO₃ (3.0 eq) in anhydrous ACN. Add 4-methylpiperidine (1.0 eq).
-
Addition: Add the Alkyl Halide (1.1 eq) dropwise at RT.
-
Reflux: Heat the mixture to 60–80°C for 4–8 hours.
-
Filtration: Cool to RT, filter off the inorganic salts.
-
Isolation: Evaporate solvent. Recrystallize the residue from Ethanol/Ether or convert to HCl salt for stability.
Synthesis Workflow Diagram
Figure 2: Dual synthetic pathways for generating N-substituted derivatives. Path A is preferred for steric control; Path B for simple alkyl chains.
References
-
Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Source: University of Bari / NIH. Context: Establishes the 4-methyl group as a key determinant for
vs selectivity. -
SAR Study of Piperidine Derivatives as Inhibitors of MenA from Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters / NIH. Context: details the lipophilic modulation of the piperidine ring for antimicrobial activity.
-
Synthesis of N-Substituted Piperidines: Reductive Amination Protocols. Source: Journal of the West African Chemical Society / ResearchGate. Context: Provides validated protocols for the reductive amination of piperidine derivatives.
-
Conformational Analysis of 4-Methylpiperidine Derivatives. Source: Chemistry - A European Journal.[3] Context: Theoretical and experimental analysis of the axial/equatorial equilibrium in substituted piperidines.
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Fluorinated Phenyl Piperidine Intermediates in Medicinal Chemistry
Executive Summary
The phenyl piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, analgesics, and metabolic modulators. The strategic incorporation of fluorine into this scaffold—either on the phenyl ring or the piperidine core—offers a powerful tool for multiparametric optimization. This guide details the physicochemical rationale, synthetic architectures, and experimental protocols for deploying fluorinated phenyl piperidines to modulate basicity (
Strategic Value: The Fluorine Effect
In drug design, the introduction of fluorine is rarely a passive substitution. It is a calculated maneuver to alter the electronic and steric landscape of the molecule.
Metabolic Blockade (The Para-Phenyl Effect)
The 4-position of the phenyl ring in phenyl-piperidines is a primary "soft spot" for Cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated oxidation.
-
Mechanism: CYP enzymes typically initiate metabolism via hydrogen atom abstraction or electron transfer. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site resistant to oxidative debulking.
-
Outcome: Substitution of hydrogen with fluorine at the para position of the phenyl ring (e.g., Paroxetine) significantly extends in vivo half-life (
) without imposing the steric penalty of a methyl or chloro group.
Modulation (The Piperidine Ring Effect)
The basicity of the piperidine nitrogen (
-
Inductive Effect: Placing a fluorine atom on the piperidine ring (e.g., 3-fluoropiperidine) leverages the strong electronegativity of fluorine (
) to pull electron density through the -framework. -
Result: This can lower the amine
by 1–2 log units, increasing the fraction of neutral species at physiological pH (7.4), thereby improving passive membrane permeability and reducing phospholipidosis risk.
Physicochemical Data Summary
| Property | Unsubstituted Phenyl Piperidine | 4-(4-Fluorophenyl)piperidine | 3-Fluoro-4-phenylpiperidine |
| LogP (Lipophilicity) | 2.4 | 2.7 (+0.3 shift) | 2.2 (-0.2 shift) |
| ~10.8 | ~10.6 | ~9.2 | |
| Metabolic Stability | Low (Rapid hydroxylation) | High (Blocked para site) | Moderate |
| hERG Liability | High Risk | Moderate Risk | Reduced Risk |
Synthetic Architectures
The construction of fluorinated phenyl piperidines generally follows two distinct retrosynthetic logic streams: Convergent Cross-Coupling (Route A) and Linear Reduction (Route B).
Visualization of Synthetic Logic
The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on substrate availability and substitution patterns.
Caption: Decision matrix for selecting between Buchwald-Hartwig coupling and Tetrahydropyridine reduction based on substrate availability.
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination
Best for coupling fluorinated aryl halides with existing piperidine scaffolds.
Mechanism: The reaction proceeds via the catalytic cycle of Pd(0): Oxidative Addition into the Aryl-Halide bond, Amine Coordination/Deprotonation, and Reductive Elimination to form the C-N bond.[1][2]
Materials:
-
4-Bromo-fluorobenzene (1.0 equiv)
-
4-Boc-piperazine or Piperidine derivative (1.2 equiv)
- (2 mol%)
-
XPhos or BINAP (4 mol%)
-
Sodium tert-butoxide (
) (1.5 equiv) -
Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
-
Reagent Loading: Charge the vessel with
, Ligand (XPhos), and . (Note: Air-sensitive phosphines should be handled in a glovebox if possible). -
Substrate Addition: Add the 4-bromo-fluorobenzene and the piperidine derivative. If liquid, add via syringe after solvent addition.[3]
-
Solvation: Add anhydrous Toluene (concentration ~0.2 M). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
NMR: Appearance of aliphatic piperidine signals (approx. 3.0 ppm) and shift of aromatic protons.
Protocol B: Hydrogenation of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Best for large-scale synthesis of the Paroxetine intermediate.
Mechanism: Heterogeneous catalytic hydrogenation reduces the internal alkene. The benzyl group is often cleaved concurrently (hydrogenolysis) or preserved depending on catalyst choice.
Materials:
-
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv)
- (Pearlman’s Catalyst) (10-20 wt% loading)
-
Methanol or Ethanol
-
Hydrogen gas (
) source (Balloon or Parr Shaker)
Step-by-Step Methodology:
-
Solution Prep: Dissolve the tetrahydropyridine precursor in Methanol (0.1 M).
-
Catalyst Addition: Carefully add
under an inert blanket (Nitrogen). Caution: Dry Pd/C is pyrophoric in the presence of methanol vapors. -
Hydrogenation:
-
For Alkene Reduction Only: Use 1 atm
(balloon) at Room Temperature for 2-4 hours. -
For Global Deprotection (Alkene + Benzyl): Use 50 psi
(Parr shaker) at 50°C for 12 hours.
-
-
Filtration: Purge the vessel with Nitrogen. Filter the reaction mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.
-
Isolation: Concentrate the filtrate. The product is typically obtained as a clean oil or solid that can be recrystallized as an HCl salt.
Case Study: Paroxetine (Paxil)
Paroxetine represents the archetypal success of the fluorinated phenyl piperidine scaffold.
-
Structure: (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine.
-
Role of Fluorine:
-
Metabolic Shielding: The 4-fluoro substituent blocks the primary site of hydroxylation on the phenyl ring, preventing rapid clearance.
-
Selectivity: The electronic withdrawal of the fluorine atom subtly alters the electron density of the aromatic ring, enhancing
-stacking interactions within the Serotonin Transporter (SERT) binding pocket.
-
-
Synthesis Insight: Industrial synthesis often utilizes the reduction of the tetrahydropyridine intermediate (Protocol B), followed by resolution or asymmetric synthesis to establish the trans-3,4-disubstitution pattern.
Future Directions: C-H Activation
While traditional methods rely on pre-functionalized halides, modern medicinal chemistry is moving toward Late-Stage Fluorination and C-H Arylation .
-
C-H Arylation: Direct coupling of piperidines with fluorobenzenes using Ir-photoredox catalysis allows for the synthesis of unnatural isomers (e.g., 2-arylpiperidines) that are difficult to access via Buchwald-Hartwig conditions.
-
Late-Stage Fluorination: Using reagents like Selectfluor or NFSI to install fluorine onto the piperidine ring after the scaffold is built, allowing for rapid "Fluorine Scanning" of lead compounds.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(13), 3968-3987. Link
-
Barnes, D. M., et al. (2006). Development of a Catalytic Enantioselective Synthesis of the Serotonin Reuptake Inhibitor Paroxetine. Journal of the American Chemical Society, 128(4), 1388–1393. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of Difluorophenyl Bromides
Abstract & Strategic Overview
Difluorophenyl motifs are ubiquitous in medicinal chemistry due to their ability to modulate metabolic stability (
-
The Electronic Activation: The electron-withdrawing nature of fluorine generally facilitates Oxidative Addition (OA) of the C-Br bond.
-
The Steric/Stability Penalty:
-
2,6-Difluoro substitution creates significant steric hindrance, impeding Transmetallation (TM) .
-
Electron-deficient rings are susceptible to Nucleophilic Aromatic Substitution (S_NAr) side reactions if aggressive bases are used.
-
The catalytic cycle is prone to Protodeboronation if the coupling partner (boronic acid) is also fluorinated or heteroaromatic.
-
This guide moves beyond "standard" conditions (e.g.,
Critical Parameter Analysis
Ligand Selection: The Steric vs. Electronic Balance
For difluorophenyl bromides, the rate-limiting step shifts depending on the substitution pattern.
-
2,4-Difluorobromobenzene (Activated): The C-Br bond is highly activated. Standard bulky phosphines work well.
-
Recommendation:SPhos or XPhos .[1] These ligands form monoligated Pd(0) species that are highly active but stable enough to prevent catalyst decomposition.
-
-
2,6-Difluorobromobenzene (Hindered): The ortho-fluorines block the metal center. While OA is fast, the complex struggles to undergo transmetallation.
-
Recommendation:RuPhos or CataCXium® A . RuPhos is specifically designed to facilitate coupling of sterically hindered halides by creating a pocket that allows approach of the boronic acid while promoting Reductive Elimination (RE) via steric relief.
-
Base & Solvent Architecture[2]
-
The S_NAr Risk: Strong hydroxide or alkoxide bases (
, ) can attack the electron-deficient fluorinated ring, displacing a fluorine atom (S_NAr) or the bromide (hydrodehalogenation).-
Solution: Use mild, non-nucleophilic inorganic bases like
or .
-
-
Solvent Systems: A biphasic system (Organic/Water) is essential to solubilize the inorganic base and facilitate the activation of the boronic acid (formation of the boronate species).
-
Preferred:1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle with specific emphasis on the "Fluorine Effect" at critical junctions.
Figure 1: Catalytic cycle highlighting the specific vulnerabilities of fluorinated substrates: S_NAr susceptibility during the Pd(II) intermediate phase and Transmetallation bottlenecks.[2]
Validated Experimental Protocols
Protocol A: The "Workhorse" Condition (2,4-Difluoro & General)
Best for: 2,4-difluorobromobenzene, 3,5-difluorobromobenzene, and general electron-deficient systems.
Reagents:
-
Substrate: Difluorophenyl bromide (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–3 mol%) [1]
-
Base:
(Tribasic potassium phosphate) (2.0 equiv) -
Solvent: THF : Water (4:1 ratio)
Procedure:
-
Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and
(424 mg, 2.0 mmol). -
Add XPhos Pd G2 (15.7 mg, 0.02 mmol).
-
Seal the vial and purge with
or Argon for 5 minutes. -
Inject degassed THF (4 mL) and degassed Water (1 mL).
-
Stir vigorously at 60 °C for 2–4 hours.
-
QC Check: Monitor by UPLC-MS. If conversion <50% after 1h, raise temp to 80 °C.
Protocol B: The "Bunker Buster" (Sterically Hindered 2,6-Difluoro)
Best for: 2,6-difluorobromobenzene or coupling with bulky boronic acids.
Reagents:
-
Catalyst: RuPhos Pd G3 (or Pd(OAc)2 + RuPhos 1:2 ratio) (3–5 mol%) [2]
-
Base:
(3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio)[3]
Procedure:
-
Pre-complexation (if using separate ligand): In the reaction vessel, mix Pd(OAc)2 and RuPhos in dry Toluene under Argon for 10 mins at RT to form the active catalyst. Note: Using G3 precatalyst skips this step and is more reproducible.
-
Add 2,6-difluorobromobenzene (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Add Water (10% v/v relative to Toluene).
-
Heat to 95–100 °C (reflux) for 12–18 hours.
-
Why High Temp? Steric hindrance raises the activation energy for transmetallation.
-
Why Toluene? Higher boiling point than THF; non-polar nature protects the catalyst from water-induced deactivation while the biphasic system allows base solubility.
-
Decision Logic for Condition Selection
Use this logic tree to determine the optimal starting point for your specific substrate.
Figure 2: Decision matrix for selecting catalyst systems based on steric demands.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Hydrodehalogenation (Ar-Br | Switch to Dioxane (anhydrous) . Use a freshly prepared catalyst. Avoid amine bases. | |
| S_NAr Product (F displaced by OH/OR) | Base is too nucleophilic. | Switch from Carbonates/Hydroxides to |
| Protodeboronation (Boronic acid loss) | Unstable boronic acid partner. | Use MIDA Boronates (slow release) [3] or add boronic acid in portions (syringe pump). |
| Low Conversion (2,6-isomer) | Steric failure at Transmetallation. | Switch to RuPhos or BrettPhos . Increase temp to 110 °C in Xylenes. |
Advanced Tip: MIDA Boronates for Unstable Partners
If the coupling fails because the boronic acid decomposes before reacting with the difluorophenyl bromide, replace the boronic acid with a MIDA boronate .
-
Conditions: MIDA boronates require hydrolysis to release the active species. Use
(3.0 equiv) in Dioxane:Water (5:1) at 95 °C . The slow release matches the catalytic turnover, preventing accumulation of unstable boronic acid [3].
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Esters. Journal of the American Chemical Society.[5] Link
-
Buchwald, S. L., et al. (2008). RuPhos-Catalyzed Suzuki-Miyaura Coupling of Hindered Aryl Bromides. Journal of the American Chemical Society.[5] Link
-
Burke, M. D., et al. (2007).[5] Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[5] Link
-
Sigma-Aldrich (Merck). Buchwald-Hartwig Cross Coupling Reaction User Guide. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocol for Nucleophilic Aromatic Substitution with 4-Methylpiperidine
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) bonds on aromatic rings is a foundational transformation. Among the various methods to achieve this, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out for its efficiency and atom economy, especially when compared to transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] The SNAr reaction is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring.[3] This process is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5]
4-Methylpiperidine is a valuable secondary amine building block in medicinal chemistry. Its incorporation into aromatic systems can significantly influence the pharmacological properties of a molecule, such as its solubility, basicity, and receptor-binding affinity. This guide provides a detailed protocol for the SNAr reaction using 4-methylpiperidine as the nucleophile, offering insights into the reaction mechanism, optimization strategies, and a step-by-step experimental procedure.
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction with an amine nucleophile proceeds through a well-established two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, in this case, the nitrogen atom of 4-methylpiperidine, on the carbon atom bearing the leaving group. This attack is facilitated by the electron-deficient nature of the aromatic ring, a result of the activating EWGs.[7] This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[8] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[3][7] The negative charge is delocalized onto the EWGs, which is why their ortho or para placement is crucial for stabilizing this intermediate.[4][5]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[8]
The overall reaction rate is influenced by several factors:
-
Strength of the Electron-Withdrawing Groups: Stronger EWGs (e.g., -NO2, -CN, -CF3) accelerate the reaction by stabilizing the Meisenheimer complex.[4][8]
-
Nature of the Leaving Group: The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I.[9] This is because the more electronegative fluorine atom polarizes the C-F bond more effectively, making the carbon more electrophilic and susceptible to nucleophilic attack. This is in contrast to SN2 reactions where the leaving group ability is related to the strength of the C-X bond.[10]
-
Nucleophilicity of the Amine: The nucleophilicity of the amine plays a significant role. Secondary amines like 4-methylpiperidine are generally good nucleophiles for this transformation.[11][12]
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are commonly used as they can solvate the Meisenheimer complex and do not interfere with the nucleophile.[13][14]
Mechanistic Pathway Visualization
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Lab Reporter [fishersci.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Aryl Bromide Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance, specifically focusing on the poisoning of palladium catalysts during aryl bromide coupling reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and solve complex catalytic issues.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental failures in a direct question-and-answer format, providing diagnostic workflows and actionable solutions.
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction has stalled or shows very low conversion. How do I determine if catalyst poisoning is the cause?
A1: Initial Diagnosis & Confirmation
A stalled or low-yield reaction is a classic symptom of catalyst deactivation, with poisoning being a primary suspect.[1] Catalyst poisons are substances that bind to the catalyst's active sites, reducing or eliminating its ability to facilitate the reaction.[2][3]
The most definitive way to diagnose poisoning is to run a controlled experiment.
Experimental Protocol: Confirmatory Test for Catalyst Poisoning
-
Setup Parallel Reactions: Prepare two identical reactions.
-
Reaction A (Control): Use new, highly purified reagents and solvents. If possible, use reagents from a different supplier or lot. Solvents should be freshly distilled or from a newly opened anhydrous bottle.
-
Reaction B (Test): Use the same reagents and solvents from your stalled reaction.
-
-
Execution: Run both reactions under strictly identical, optimized conditions (temperature, inert atmosphere, stirring).
-
Analysis & Interpretation: Monitor the reaction progress (e.g., by TLC, GC, or LC-MS).
-
If Reaction A proceeds to completion while Reaction B stalls or shows low conversion, it strongly indicates that one or more of your original reagents or solvents contain catalyst poisons.[4]
-
If both reactions fail , the issue may lie with the reaction conditions (temperature, base, ligand choice) rather than poisoning.
-
Q2: I've confirmed my reagents are the source of poisoning. What are the likely culprits and how do I remove them?
A2: Identifying and Eliminating Common Poisons
Palladium catalysts are susceptible to a range of impurities that can be present in starting materials, reagents, or solvents.[4][5]
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons that strongly and often irreversibly bind to palladium's active sites.[4][6] They are common impurities in reagents and solvents.[4]
-
Nitrogen-Containing Heterocycles: Pyridine, quinoline, and other similar structures can coordinate strongly with the palladium center, inhibiting substrate binding.[7][8][9]
-
Halides: An excess of halide ions, particularly iodide, can form stable, less active palladium-halide complexes, slowing down the catalytic cycle.[4][10]
-
Other Culprits: Carbon monoxide (from gas streams), cyanides, phosphites, and certain heavy metals (lead, mercury, arsenic) can also deactivate the catalyst.[3][6][7]
Experimental Protocol: Reagent Purification
-
Solvent Purification:
-
Distillation: Distill solvents from an appropriate drying agent under an inert atmosphere. For example, THF can be distilled from sodium/benzophenone.
-
Solvent Purification System: If available, passing solvents through columns of activated alumina is a highly effective method for removing water and polar impurities.
-
-
Aryl Bromide/Boronic Acid Purification:
-
Recrystallization: This is a powerful technique for removing solid impurities. Choose a solvent system where your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Activated Carbon Treatment: To remove sulfur-containing impurities, dissolve the reagent in a suitable solvent and stir with activated carbon (typically 1-5 wt%) for a few hours.[1] Filter through Celite to remove the carbon before proceeding.
-
-
Base and Other Reagents:
-
Ensure bases (e.g., K₂CO₃, Cs₂CO₃) are freshly purchased or have been stored properly in a desiccator. Poor quality or hydrated bases can hinder the reaction.[1]
-
Q3: My reaction mixture is turning black, and I see a precipitate forming. What is happening and how can I prevent it?
A3: Understanding and Preventing Palladium Black Formation
The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[1] It signifies that the active, soluble Pd(0) species is aggregating into inactive, insoluble palladium nanoparticles.[11]
Causality:
This aggregation often occurs when the rate of reductive elimination (the final step that forms the product and regenerates Pd(0)) is faster than the rate of oxidative addition (the first step where the aryl bromide reacts with Pd(0)).[11] If the newly formed "naked" Pd(0) does not quickly re-enter the catalytic cycle, it will find other Pd(0) atoms and precipitate out.[11]
dot
Caption: Troubleshooting workflow for low-yield reactions.
References
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Retrieved from [Link]
-
Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. (n.d.). Retrieved from [Link]
-
ChemRxiv. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Retrieved from [Link]
-
Chemistry World. (2023, April 26). Nanoparticles poison single-atom cross coupling catalyst. Retrieved from [Link]
-
PIDC. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Diao, T. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Retrieved from [Link]
-
Anderson, K. W., & Buchwald, S. L. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection. Retrieved from [Link]
-
Energy → Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Journal of the American Chemical Society. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
Manufacturing Chemist. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Catalyst_poisoning [chemeurope.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fluorinated Piperidine Purification
Welcome. You are likely here because your standard purification protocols are failing. Fluorinated piperidines are deceptive; they look like standard secondary amines, but the high electronegativity of the fluorine atom fundamentally alters their physicochemical properties.
This guide addresses the three most common failure modes: Yield Loss during Extraction , Poor Chromatographic Resolution , and Product Instability/Volatility .
Module 1: The Acid-Base Extraction Trap
The Problem: "I followed the standard acid-base workup (pH 12), but my product is missing from the organic layer."
The Science (Causality):
Standard piperidine has a pKa of ~11.2. However, the electron-withdrawing nature of fluorine (inductive effect,
-
3-Fluoropiperidine pKa: ~8.4 - 9.0 (depending on stereochemistry).
-
3,3-Difluoropiperidine pKa: ~7.0 - 7.5.
If you extract at pH 9-10 (standard for some amines), a significant portion of a fluorinated amine may still be protonated (water-soluble). Conversely, the neutral free base is often more polar and water-soluble than its non-fluorinated counterpart, leading to poor partitioning into non-polar solvents like diethyl ether or hexanes.
Troubleshooting Protocol:
| Parameter | Standard Amine Protocol | Fluorinated Piperidine Protocol |
| Extraction pH | pH > 11 | pH > 12.5 (Use NaOH, not Carbonate) |
| Solvent | Ether / EtOAc | DCM / Chloroform (Fluorine loves chlorinated solvents) |
| Aqueous Phase | Water / Brine | Saturated NaCl + K2CO3 (Salting out is mandatory) |
| Phase Ratio | 1:1 | 3:1 (Organic:Aqueous) - Multiple extractions required |
Visual Logic: The pKa Extraction Decision Tree
Module 2: Chromatography Challenges (Streaking & Separation)
The Problem: "My compound streaks on the column, or I cannot separate the cis/trans diastereomers."
The Science:
-
Silanol Interaction: Even with reduced basicity, the amine nitrogen interacts strongly with acidic silanols on silica gel, causing tailing.
-
Isomer Similarity: Cis-3-fluoro and trans-3-fluoro isomers often have nearly identical Rf values because the fluorine atom's small van der Waals radius doesn't significantly alter the hydrodynamic volume, and the dipole changes are subtle.
Protocol A: The "Base-Deactivation" Method
-
Stationary Phase: Use standard Silica Gel 60.
-
Mobile Phase Modifier: You must use a basic modifier.[1]
-
Recommendation: DCM:MeOH:NH₄OH (90:9:1) or DCM:MeOH (95:5) + 1% Triethylamine (TEA).
-
Tip: Pre-wash the column with the mobile phase containing the base to neutralize active sites before loading the sample.
-
Protocol B: The "Derivatization Detour" (High Purity Requirement) If direct separation fails, do not waste time optimizing gradients. Change the molecule.[2][3]
-
Protect: React crude amine with Boc₂O or Cbz-Cl.
-
Why? This eliminates the basic nitrogen interaction (no streaking) and amplifies the structural difference between isomers (better resolution).
-
-
Purify: Separate the protected isomers on standard silica (Hexane/EtOAc). The Rf difference will often jump from 0.05 to 0.2.
-
Deprotect: Remove the group (HCl/Dioxane or Hydrogenation).
-
Isolate: Precipitate as the pure salt.
Data: Separation Efficiency Comparison
| Analyte Pair | Direct Silica Separation | Derivatized (N-Boc) Separation |
| cis/trans-3-fluoropiperidine | Difficult (Co-elution, tailing) | Excellent (ΔRf ~ 0.15 in Hex/EtOAc) |
| 3-F vs 4-F Regioisomers | Moderate (Requires amine-silica) | Good (Standard silica) |
| Enantiomers (e.g., (3R,4R)) | Impossible (Requires Chiral HPLC) | Possible (Using Chiral HPLC on Boc-intermediate) |
Module 3: Volatility & Isolation (The "Disappearing Product")
The Problem: "I had 500mg of product in the flask, put it on the high-vac, and now I have 50mg."
The Science: Low molecular weight fluorinated amines (e.g., 3-fluoropiperidine, MW ~103 g/mol ) possess high vapor pressure. The fluorine atom can disrupt intermolecular hydrogen bonding networks that typically keep amines non-volatile. "Fluoride Volatility" is a real risk for free bases.
Critical Rule: NEVER dry a fluorinated piperidine free base to constant weight under high vacuum.
The "Salt Lockdown" Protocol:
-
Elute your column (if using chromatography).
-
Concentrate the fractions to a small volume (do not dry completely).
-
Add Acid: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane immediately.
-
Evaporate: Remove solvents. The resulting Hydrochloride salt is non-volatile and stable.
Module 4: Crystallization Troubleshooting
The Problem: "My salt is oiling out instead of crystallizing."
The Science: Fluorinated salts often have lower melting points and higher solubility in organic solvents than their non-fluorinated analogs due to the high solvation energy of the C-F bond. "Oiling out" occurs when the liquid-liquid phase separation happens before the solid-liquid boundary (supersaturation).
Workflow: The Anti-Oil Decision Matrix
References
-
Basicity Shifts in Fluorinated Amines
- Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem (2007).
- Context: Establishes the rule that -fluorination lowers amine pKa by ~2-3 log units.
-
Chromatographic Separation of Fluorinated Isomers
-
Conformational Analysis & Dipole Effects
- Grygorenko, O. O. et al. "Conformational Behavior of Fluorinated Piperidines." Chemistry – A European Journal (2020).
- Context: Explains the axial/equatorial preferences and dipole moments that complicate separ
-
Fluoride Volatility
-
Mahfuzul Alam, K.[2] "The Impact of Fluorination on the Volatility of a Series of Lanthanide Complexes." USD Dissertations (2024).
- Context: While focused on complexes, this validates the physical chemistry principle that fluorination increases volatility by disrupting intermolecular forces.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "THE IMPACT OF FLUORINATION ON THE VOLATILITY OF A SERIES OF LANTHANIDE" by Kh Mahfuzul Alam [red.library.usd.edu]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine. It provides in-depth troubleshooting advice and detailed protocols to address common purification challenges, ensuring the high purity required for downstream applications in drug discovery and development.
Part 1: Initial Assessment & Impurity Profiling
Effective purification begins with a thorough understanding of the crude material. Before attempting any large-scale purification, it is critical to analyze the impurity profile to devise an appropriate strategy.
FAQ 1: What are the first steps to assess the purity of my crude product?
Your initial analysis should be a multi-technique approach to create a comprehensive picture of your sample.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your crude mixture.[1] It helps in selecting a suitable solvent system for column chromatography. Because the piperidine moiety is basic, it can interact strongly with the acidic silanol groups on a standard silica plate, causing streaking.
-
Expert Insight: To counter this, add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate). This competitively binds to the acidic sites, resulting in well-defined, symmetrical spots.[2]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[3][4] The bromodifluorophenyl group provides a strong UV chromophore for easy detection.
-
Starting Method: A good starting point is a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or TFA) and acetonitrile. This will separate compounds based on polarity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying specific impurities.[5][6]
-
What to look for: Compare the crude NMR to the expected spectrum of the pure product. Look for residual starting materials (e.g., resonances for 4-methylpiperidine or 1-bromo-2,3-difluorobenzene), solvent peaks, and other unexpected signals that could indicate by-products.
-
FAQ 2: What are the most common impurities I should expect, and how can I identify them?
Impurities can originate from various stages of the manufacturing process.[3] Understanding their source is key to their removal.
| Impurity Type | Potential Source & Identity | Analytical Signature |
| Organic Impurities | Unreacted Starting Materials: 4-methylpiperidine, 1-bromo-2,3-difluorobenzene. | TLC/HPLC: Typically have very different retention times from the product. NMR: Characteristic signals will be present (e.g., N-H proton for 4-methylpiperidine). |
| By-products: Isomeric products, products from side-reactions.[7] | HPLC/MS: May appear as closely eluting peaks. Mass spectrometry is crucial for identification.[5] NMR: May have similar but distinct aromatic or aliphatic signals. | |
| Degradation Products: Piperidines can be susceptible to air oxidation, often leading to yellow discoloration.[8][9] | Appearance: Yellow or brown tint in the oil/solid. HPLC: May show as a collection of minor, often broader, peaks. | |
| Inorganic Impurities | Reagents/Catalysts: Residual base (e.g., K₂CO₃), phase-transfer catalysts. | NMR: Usually not visible. ICP-MS: Can be used for elemental analysis if catalyst residues are a concern.[3] |
| Residual Solvents | Reaction/Workup Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate, etc. | ¹H NMR: Characteristic sharp singlets/multiplets (e.g., ~7.2 ppm for Toluene-d7, ~5.3 ppm for DCM). GC: The most practical method for quantifying residual solvents.[1] |
Part 2: Purification Strategies & Troubleshooting
Based on your initial analysis, you can select the most appropriate purification method.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Debromination Side Reactions in Cross-Coupling
Welcome to the Technical Support Center for troubleshooting and minimizing debromination side reactions in cross-coupling catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve product yields. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable strategies to mitigate its occurrence.
Troubleshooting Guide: Addressing Debromination in Real-Time
This section is structured to help you diagnose and solve debromination issues as they arise during your experiments.
Issue 1: Significant formation of a debrominated byproduct is observed in my Suzuki-Miyaura coupling reaction.
This is a frequent challenge, particularly with electron-rich aryl bromides or heteroaromatic systems.[1] The undesired replacement of a bromine atom with a hydrogen atom, known as hydrodebromination, reduces the yield of your target molecule and complicates purification.[2]
Systematic Troubleshooting Workflow:
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of debromination.[2] An increase in temperature favors elimination reactions, which can contribute to the formation of the debrominated product.[3][4][5] It is advisable to start the reaction at a lower temperature (e.g., 80 °C) and monitor the progress.[2]
-
Screen Different Bases: The choice and strength of the base are critical. Strong bases, such as alkoxides (e.g., NaOtBu), can promote debromination.[6][7] Consider switching to milder inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), which are often effective at minimizing this side reaction.[2][7]
-
Evaluate the Palladium Catalyst and Ligand: The electronic and steric properties of the phosphine ligand play a crucial role in the catalytic cycle.[2][8]
-
Bulky, Electron-Rich Ligands: While these can be highly active, they can sometimes favor the undesired reductive elimination of an aryl-hydride species, leading to debromination.[2] Use these with caution and consider screening alternatives.
-
Less Electron-Donating Ligands: These can disfavor the hydrodehalogenation pathway and may be a better choice if debromination is a persistent issue.[2] Pre-catalysts like XPhos Pd G2 have demonstrated success in reducing dehalogenation.[7]
-
-
Consider Solvent Effects: The solvent can influence the reaction pathway. Aprotic solvents such as toluene, dioxane, or THF are generally preferred as they minimize potential proton sources that can lead to hydrodehalogenation.[2] If you are using protic solvents like alcohols, be aware that they can act as hydride sources.[9]
Issue 2: My Heck reaction is plagued by debromination of the starting aryl bromide.
In Heck reactions, certain reagents can double as hydride donors, leading to the reductive debromination of your starting material.
Targeted Solutions:
-
Base Selection is Key: Organic bases, particularly triethylamine (Et₃N), can be a source of hydrides, promoting debromination.[2] Switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often a successful strategy to minimize this side reaction.[2]
-
Re-evaluate Ligand Choice: As with Suzuki couplings, the ligand has a significant impact. If you are using a particularly electron-rich and bulky phosphine, consider screening less donating alternatives.
Issue 3: I'm observing debromination in my Sonogashira coupling of a sensitive substrate.
Sonogashira couplings, while powerful for forming carbon-carbon bonds with terminal alkynes, can also be susceptible to debromination, especially with delicate substrates.[10][11]
Optimization Protocol:
-
Consider a Copper-Free Protocol: Copper co-catalysts can sometimes contribute to unwanted side reactions.[6] A copper-free Sonogashira protocol can help to avoid these pathways, including potential debromination.[6]
-
Base and Solvent Optimization: The reaction medium must be basic to neutralize the hydrogen halide byproduct.[10] While amines like triethylamine are common, they can also act as hydride sources.[2] Consider screening alternative bases such as potassium carbonate or cesium carbonate.[10] Aprotic solvents like DMF or ethers can be used as alternatives to amine solvents.[10]
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to debromination in cross-coupling reactions.
Q1: What is the underlying mechanism of hydrodebromination?
Hydrodebromination is a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. This typically occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst.[12] The resulting Ar-Pd(II)-Br complex can then acquire a hydride ligand from a donor in the reaction mixture (e.g., solvent, base, or impurities).[12] Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and releases the debrominated byproduct.[13]
Caption: Competing pathways of cross-coupling and debromination.
Q2: Why are electron-rich aryl bromides more prone to debromination?
Electron-donating groups on the aryl bromide increase the electron density on the aromatic ring. This can make the oxidative addition step faster but can also make the resulting Ar-Pd(II)-Br intermediate more susceptible to competing side reactions like hydrodebromination.[1]
Q3: How does the choice of phosphine ligand influence debromination?
Phosphine ligands are crucial for modulating the electronic and steric environment of the palladium catalyst.[8][14]
-
Steric Bulk: Bulky ligands can promote the desired reductive elimination step to form the C-C bond, outcompeting the reductive elimination that leads to debromination.[6]
-
Electronic Properties: Electron-rich phosphines increase the electron density on the palladium center, which can influence the rates of the various steps in the catalytic cycle.[15] While often beneficial, an overly electron-rich catalyst can sometimes favor the debromination pathway.[2]
Q4: Can protecting groups help in minimizing debromination?
Yes, particularly for heteroaromatic substrates. For example, in reactions with 5-bromoindole, the acidic N-H proton can be deprotonated under basic conditions, increasing the electron density of the ring and promoting debromination.[9] Protecting the nitrogen atom can suppress this side reaction.[16]
Experimental Protocols
Here are representative protocols designed to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This protocol utilizes a milder base and a well-established catalyst system to limit debromination.
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol)[7]
-
Potassium carbonate (K₂CO₃) (2 mmol)[7]
-
Anhydrous 1,4-Dioxane (10 mL)[7]
Procedure:
-
To a dry round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.[7]
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).[9]
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.[7]
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired product to the debrominated byproduct.[7]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to circumvent potential side reactions associated with copper co-catalysts.[6]
Materials:
-
2-Bromopyridine (1 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Triethylamine (3 mL)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve 2-bromopyridine and Pd(PPh₃)₄ in anhydrous DMF.[6]
-
Add triethylamine and phenylacetylene via syringe.[6]
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.[6]
-
Cool the reaction to room temperature and pour it into water.[6]
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Summary of Key Parameters and Recommendations
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Temperature | Lower the reaction temperature (e.g., start at 80 °C) | Higher temperatures can favor the debromination pathway.[2] |
| Base | Use milder inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong bases (e.g., NaOtBu) and some organic bases (e.g., Et₃N) can act as hydride sources or otherwise promote debromination.[2][6][7] |
| Ligand | Screen ligands; consider less electron-donating phosphines if debromination is severe. | The ligand's electronic and steric properties directly influence the relative rates of the desired coupling and undesired side reactions.[2] |
| Solvent | Use aprotic solvents (e.g., Toluene, Dioxane, THF) | Protic solvents can be a source of hydrides, leading to reductive debromination.[2][9] |
| Catalyst | Consider using well-defined pre-catalysts. | Pre-catalysts can provide more consistent results and may be designed to suppress side reactions.[7] |
| Additives | In some cases, adding bromide salts has been shown to suppress dehalogenation. | The exact mechanism can be complex, but it may involve shifting equilibria in the catalytic cycle.[7] |
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LowerTemp [label="Lower the reaction temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; SwitchBase [label="Switch to a milder inorganic base (e.g., K₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ScreenLigands [label="Screen less electron-donating ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; SwitchSolvent [label="Switch to an aprotic solvent (e.g., Dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-evaluate and monitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Temp; Temp -> Base [label="No"]; Temp -> LowerTemp [label="Yes"]; LowerTemp -> Base; Base -> Ligand [label="No"]; Base -> SwitchBase [label="Yes"]; SwitchBase -> Ligand; Ligand -> Solvent [label="No"]; Ligand -> ScreenLigands [label="Yes"]; ScreenLigands -> Solvent; Solvent -> End [label="No"]; Solvent -> SwitchSolvent [label="Yes"]; SwitchSolvent -> End; }
Caption: A logical workflow for troubleshooting debromination.
References
-
BenchChem. How to avoid debromination in pyridine coupling reactions. 6
-
BenchChem. How to avoid debromination in 5-bromoindole reactions. 9
-
BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. 2
-
BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. 7
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. 16
-
Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide. 1
-
Wikipedia. Sonogashira coupling.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. 17
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Royal Society of Chemistry.
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC.
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
-
Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC.
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
-
Heck Reaction. Chemistry LibreTexts.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
The Crucial Role of Phosphine Ligands in Modern Catalysis.
-
Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. PMC.
-
Heck Reaction—State of the Art. MDPI.
-
Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC.
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
-
Heck Reaction. Organic Chemistry Portal.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. ResearchGate.
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora.
-
Phosphine ligands and catalysis. Gessner Group.
-
Cross-coupling reaction. Wikipedia.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
-
Preparation of phosphines through C–P bond formation. Beilstein Journals.
-
The Use of Phosphine Ligands to Control the Regiochemistry of Pd-Catalyzed Hydrostannations of 1-Alkynes: Synthesis of (E)-1-Tributylstannyl-1-alkenes. ResearchGate.
-
Elimination Reactions Are Favored By Heat. Master Organic Chemistry.
-
Effect of Temperature on Elimination and Substitution Reactions. YouTube.
-
Elimination and temperature. Student Doctor Network Forums.
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
-
Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. ACS Publications.
-
I understand the bromination mechanism. How does a primary alcohol affect the reaction?. Reddit.
-
Cross coupling reactions in organic synthesis themed issue.
Sources
- 1. jmcct.com [jmcct.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cfmot.de [cfmot.de]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. gessnergroup.com [gessnergroup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Difluoro-Phenyl Rings
The following guide is designed as a Tier 3 Technical Support Resource for medicinal chemists and process engineers working with difluoro-substituted phenyl rings. It prioritizes experimental utility, safety, and mechanistic understanding over generic advice.
Ticket ID: DF-PH-TEMP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Difluoro-substituted phenyl rings present a unique "thermodynamic cliff." The high electronegativity of fluorine activates the ring for nucleophilic attack and lithiation, but simultaneously lowers the barrier for catastrophic decomposition (e.g., benzyne formation) or side-reactions (C-F activation). Temperature is not just a variable; it is the primary switch between functionalization and degradation .
This guide is divided into three troubleshooting modules based on reaction class.
Module 1: The Cryogenic Zone (Lithiation & Functionalization)
Core Challenge: Preventing "Benzyne Explosion" (LiF Elimination). Target Audience: Users performing Directed Ortho Metalation (DoM).
The Mechanism of Failure
When you lithiate a difluorobenzene (e.g., 1,3-difluorobenzene), the kinetic product is usually the species lithiated between the fluorines (C2 position) due to the synergistic inductive effect. However, this species is geometrically primed for LiF elimination.
-
Threshold: Above -60°C , the C-Li bond electron density donates into the C-F
orbital, triggering elimination of LiF and generating a highly reactive benzyne intermediate. -
Result: The benzyne rapidly polymerizes (tars) or reacts non-selectively with solvent/nucleophiles.
Standard Operating Procedure (SOP) for Lithiation
| Parameter | Critical Value | Reason |
| Reaction Temp | -78°C (Strict) | Kinetic stability of the lithio-species. |
| Addition Rate | < 1.0 mL/min (Scale dependent) | Prevent localized exotherms > -70°C. |
| Solvent | Et₂O / Hexane | THF promotes aggregation breakdown, increasing reactivity and instability. Use THF only if necessary and keep < -78°C. |
| Quench Temp | -78°C | Electrophile must be added before warming. |
Workflow Visualization: Lithiation Decision Tree
Caption: Decision logic for lithiating difluoroarenes. Note the preference for in-situ trapping for highly unstable intermediates.
Module 2: The Thermal Zone ( & Cross-Coupling)
Core Challenge: Balancing Activation Energy vs. Regioselectivity/C-F Cleavage. Target Audience: Users performing substitutions or Suzuki/Buchwald couplings.
Temperature Optimization
In polyfluoroarenes, temperature dictates regioselectivity.
-
Low Temp (0°C - 25°C): Kinetic control. Nucleophile attacks the most electron-deficient position (usually para to the strongest EWG).
-
High Temp (>80°C): Thermodynamic control. Can lead to equilibration or double-substitution.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
|---|---|---|
| Low Conversion | High activation barrier due to electron-rich ring. | Increase temp to 100°C+ or switch to dipolar aprotic solvent (DMSO/NMP) to "naked" the nucleophile. |
| Wrong Regioisomer | Temperature too high; loss of kinetic selectivity. | Lower temp to 0°C; use a stronger base (e.g., KHMDS) to compensate for rate loss. |
| Double Substitution | Product is more reactive than starting material. | Lower temp; use excess starting material (fluoroarene); add nucleophile slowly. |
Cross-Coupling Warning: C-F Activation
At temperatures >100°C , Palladium catalysts (especially with electron-rich ligands like PCy3) can oxidatively add into the C-F bond, leading to defluorination or polymerization.
-
Recommendation: Keep Suzuki couplings of difluorophenyl boronic acids below 80°C. Use Pd(dppf)Cl₂ for high selectivity towards C-Br/C-I over C-F.
Module 3: Troubleshooting FAQs
Q1: "I'm seeing a black tar immediately after adding n-BuLi to 1,3-difluorobenzene at -78°C. Why?"
A: You likely have a localized exotherm. Even if the bath is -78°C, adding n-BuLi too fast creates a "hot spot" at the tip of the needle where the temp spikes > -50°C.
-
Fix: Pre-cool the n-BuLi solution. Add it down the side of the flask (cold wall) rather than directly into the solution. Use an internal thermometer, not just a bath thermometer.
Q2: "My reaction on 2,4-difluoronitrobenzene yields a 50:50 mixture of isomers. How do I get selectivity?"
A: You are operating under thermodynamic control. At high temperatures, the nucleophile may attack both the ortho and para positions (relative to nitro).
-
Fix: Cool the reaction to -20°C or 0°C. The ortho position is often kinetically favored due to the inductive effect of the nitro group, but steric hindrance might push it para. Lowering the temperature amplifies the subtle difference in activation energy (
) between the two transition states.
Q3: "During Suzuki coupling, I'm losing one of my fluorine atoms. Is the temperature to blame?"
A: Yes, combined with your ligand choice. If you are running at reflux in toluene (110°C) with a phosphine ligand, you are likely activating the C-F bond.
-
Fix: Switch to a milder system: Pd(OAc)₂ / SPhos at 60°C in THF/Water. SPhos is bulky and promotes C-C coupling while making C-F oxidative addition sterically difficult.
References
-
Lithiation Stability & Benzyne Formation
- Safety & Decomposition Risks: Title: Process for continuously preparing difluorobenzene derivatives (Patent WO2007054213A1). Source: Google Patents. Link: (Verified via Search 1.6)
- Selectivity & Conditions:
-
C-F Activation in Cross-Coupling
Sources
- 1. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 4-Methylpiperidine Regioisomers by HPLC
Welcome to the technical support center for the chromatographic separation of 4-methylpiperidine and its regioisomers (2-methylpiperidine and 3-methylpiperidine). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar, polar, basic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your separations effectively.
Introduction: The Challenge of Methylpiperidine Regioisomers
Separating regioisomers like 2-, 3-, and 4-methylpiperidine presents a significant chromatographic challenge. Their identical mass and similar physicochemical properties mean that conventional reversed-phase (RP-HPLC) methods often fall short, leading to poor resolution or complete co-elution. The basic nature of the piperidine nitrogen atom further complicates matters, frequently causing severe peak tailing due to interactions with silica-based stationary phases.[1][2]
This guide will explore advanced and alternative HPLC strategies, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography, which are better suited for retaining and resolving these polar analytes. We will also delve into common troubleshooting scenarios and provide detailed experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the separation of methylpiperidine isomers in a question-and-answer format.
Q1: All my methylpiperidine isomer peaks are eluting at or near the void volume in my reversed-phase (C18) method. How can I increase retention?
A1: This is a classic sign that your analytes are too polar for the stationary phase. In reversed-phase chromatography, retention is driven by hydrophobic interactions, which are minimal for small, polar compounds like methylpiperidines.[3]
-
Underlying Cause: The analytes have a higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18 stationary phase.
-
Immediate Solutions:
-
Switch to HILIC: This is the most effective solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent.[4][5][6] This "reverse-reversed phase" mode promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to strong retention.[6][7]
-
Introduce an Ion-Pairing Reagent: For reversed-phase systems, adding an ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) to the mobile phase can dramatically increase retention.[8][9] The reagent's hydrophobic tail interacts with the C18 phase, while its charged head pairs with the protonated (positively charged) methylpiperidine, effectively making the analyte more hydrophobic and increasing its retention.[10]
-
Q2: I have some retention, but my peaks are broad and tailing significantly. What's causing this and how do I fix it?
A2: Peak tailing for basic compounds like methylpiperidines is almost always caused by secondary interactions with the stationary phase.[1][2]
-
Underlying Cause: The basic nitrogen on the piperidine ring can interact ionically with acidic, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based columns.[1][2] This interaction is strong and leads to slow desorption kinetics, resulting in a "tail" on the peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups (Si-OH), minimizing their ability to interact with the protonated basic analyte.[11]
-
Use a Basic Modifier: Add a small amount of a basic competitor, like 0.1% diethylamine (DEA), to the mobile phase.[12] The DEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Select a Modern, Base-Deactivated Column: Use a column with advanced end-capping or a polar-embedded phase.[2] These columns are specifically designed to have minimal accessible silanol groups, thus reducing tailing for basic compounds.[2]
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH at the column surface and can also help mask silanol interactions.
-
Q3: My 3-methylpiperidine and 4-methylpiperidine peaks are co-eluting or have very poor resolution. How can I improve their separation?
A3: This is a selectivity issue. Because these isomers are so similar, you need a chromatographic system that can exploit their subtle structural differences.
-
Underlying Cause: The chosen column and mobile phase combination does not provide sufficient differential interaction to resolve the isomers.
-
Solutions:
-
Optimize the HILIC Mobile Phase: In HILIC, the amount of water in the mobile phase is the strongest eluting solvent.[6] Carefully optimizing the water content (often in a gradient from ~5% to 20% water in acetonitrile) is critical. Also, the type and concentration of the buffer salt (e.g., ammonium formate, ammonium acetate) can significantly influence selectivity through secondary electrostatic interactions.[6]
-
Try a Different HILIC Stationary Phase: Not all HILIC columns are the same. A bare silica column will have different selectivity than an amide or diol-bonded phase. Screening different HILIC column chemistries is a powerful strategy.
-
Consider a Phenyl-Hexyl or PFP Column in Reversed-Phase: If you must use reversed-phase, stationary phases that offer alternative selectivities, such as those with phenyl or pentafluorophenyl (PFP) ligands, can sometimes resolve positional isomers better than a standard C18.[13] These phases provide π-π and dipole-dipole interactions that can differentiate the electron distribution differences between the isomers.[13]
-
Temperature Optimization: Adjusting the column temperature can alter selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, 50°C) to see if resolution improves.[12]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for HPLC separation of methylpiperidine isomers.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is best for separating 4-methylpiperidine from its regioisomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective and robust mode for this separation.[4][7] HILIC is specifically designed for polar compounds that are poorly retained in reversed-phase.[3][5] It provides the necessary retention and often offers unique selectivity for closely related polar isomers. While reversed-phase with ion-pairing reagents can work, it often suffers from longer column equilibration times and is generally not compatible with mass spectrometry (MS) detection.[8][10]
Q2: What type of detector should I use?
A2: Methylpiperidines lack a strong UV chromophore. Therefore, standard UV detection is challenging unless derivatization is performed.[12][14]
-
Mass Spectrometry (MS): This is the ideal detector. It provides high sensitivity and specificity and confirms the identity of each peak by its mass-to-charge ratio. HILIC mobile phases (high organic content, volatile buffers like ammonium formate) are highly compatible with MS.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are excellent alternatives if an MS is not available. They respond to any non-volatile analyte and are well-suited for compounds without a chromophore.
-
UV Detection with Derivatization: If you are limited to a UV detector, you must perform a pre-column derivatization step. This involves reacting the methylpiperidines with a reagent that attaches a UV-active tag (e.g., benzoyl chloride).[14] However, this adds complexity and potential for side reactions.
Q3: Can I use Gas Chromatography (GC) instead of HPLC?
A3: Yes, Gas Chromatography is a viable alternative and can be very effective for separating volatile isomers.[14] Separation in GC is often based on differences in boiling points and interactions with the stationary phase. A polar GC column (e.g., a WAX or a specialty phase for amines) would be required. For complex mixtures, GC can sometimes provide superior resolution for small, volatile isomers compared to HPLC.[15] Derivatization may also be used in GC to improve peak shape and thermal stability.[14]
Q4: My sample contains both the regioisomers and potentially the enantiomers of 3-methylpiperidine. Can I separate all of them in one run?
A4: Separating both regioisomers and enantiomers in a single run is extremely challenging and typically requires a two-pronged approach.
-
Regioisomer Separation: First, develop a method (likely HILIC) to separate the 2-, 3-, and 4-methylpiperidine peaks from each other.
-
Chiral Separation: Enantiomers (the R- and S- forms of 3-methylpiperidine) have identical properties in an achiral environment and will co-elute. To separate them, you must introduce a chiral selector into the system. This is done using a Chiral Stationary Phase (CSP).[16][17] You would collect the "3-methylpiperidine" fraction from your first separation and then inject it onto a dedicated chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide column) to separate the enantiomers.[14][16]
Part 3: Experimental Protocol & Data
Protocol: HILIC-MS Separation of Methylpiperidine Regioisomers
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and sample matrix.
1. Sample Preparation:
- Prepare a stock solution of a mixture of 2-, 3-, and 4-methylpiperidine at 1 mg/mL in 90:10 Acetonitrile:Water.
- Dilute the stock solution to a working concentration of 10 µg/mL using the same diluent. Expert Tip: Injecting the sample in a solvent with a high organic content is crucial in HILIC to prevent peak distortion.
2. HPLC-MS System & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Bare Silica or Amide HILIC Column (e.g., 100 x 2.1 mm, 1.7-3.5 µm) | Provides polar surface for hydrophilic partitioning. Amide phases can offer different selectivity than silica. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component and acidifier for good peak shape and MS signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; primary driver of retention in HILIC. |
| Gradient | 95% B -> 80% B over 10 minutes | Starts with high organic for retention, gradually increases water content to elute analytes. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent overload and peak distortion. |
| MS Detector | ESI+ (Positive Electrospray Ionization) | Piperidines readily form positive ions [M+H]⁺. |
| MS Scan Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for quantification of known analytes; Full Scan for impurity profiling. |
Data Interpretation: Impact of Mobile Phase on Selectivity
The key to resolving these isomers is exploiting subtle differences in their polarity and interaction with the stationary phase. The elution order in HILIC is typically from least polar to most polar.
| Isomer | Expected Polarity | Rationale | Expected Elution Order |
| 4-Methylpiperidine | Least Polar | The methyl group at the 4-position is most distant from the polar nitrogen atom, resulting in the lowest overall polarity. | 1st |
| 3-Methylpiperidine | Intermediate Polarity | The methyl group is closer to the nitrogen, slightly increasing the molecule's overall polarity compared to the 4-isomer. | 2nd |
| 2-Methylpiperidine | Most Polar | The methyl group is adjacent to the nitrogen, creating steric hindrance that can affect hydration and interaction with the stationary phase, often making it behave as the most polar isomer. | 3rd |
Method Development Workflow
Caption: A systematic workflow for developing a HILIC method for methylpiperidine isomers.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Benchchem. (2025). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods.
- LabRulez LCMS. (2026, February 20). HPLC Peak Shapes Explained.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Yin, H., & Kudo, K. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 38(11), 630-637.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
- HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity.
- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
- Quality Assistance. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
- Scharlab. (n.d.). Ion pair chromatography reagents.
- MedCrave. (2017, May 15). Ion Pair Chromatography: A Critical Perspective.
- Benchchem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 60(8), 951-956.
- Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers.
- LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
Sources
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. mac-mod.com [mac-mod.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. helixchrom.com [helixchrom.com]
- 9. itwreagents.com [itwreagents.com]
- 10. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nacalai.com [nacalai.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
resolving solubility issues of C12H14BrF2N in DMSO
Technical Support Center: Solubility Optimization for C12H14BrF2N
Ticket ID: #SOL-C12-BRF2 Subject: Resolving Solubility & Precipitation Issues in DMSO/Aqueous Systems Compound Profile: C12H14BrF2N (Halogenated Lipophilic Amine) Assigned Specialist: Senior Application Scientist
Executive Summary: The Physicochemical Challenge
You are likely encountering difficulties with C12H14BrF2N due to its competing physicochemical properties. Based on its elemental composition (Bromine, Fluorine, Nitrogen), this molecule is a lipophilic amine .[1][2]
-
The Trap: While the aromatic halogens (Br, F2) drive high lipophilicity (LogP > 3.5), the amine nitrogen introduces basicity.[1][2]
-
The Symptom: The compound likely dissolves in 100% DMSO but precipitates immediately upon addition to aqueous buffers ("crashing out"), or fails to dissolve in DMSO if the solvent has absorbed atmospheric water.[1][2]
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Module 1: Initial Solubilization (The "Won't Dissolve" Scenario)
Issue: "I added DMSO to the solid, but it remains a suspension or cloudy."
Root Cause Analysis:
-
Salt Form vs. Free Base: If your sample is a salt (e.g., C12H14BrF2N .HCl or .HBr ), its lattice energy is significantly higher.[1][2] Salts are often less soluble in organic solvents like DMSO than their free base counterparts.[2]
-
Wet DMSO: DMSO is highly hygroscopic.[2][3] At 60% relative humidity, pure DMSO can absorb 10% water by weight within 24 hours.[1][2] Lipophilic halides like C12H14BrF2N are intolerant to even 1-2% water content in DMSO.
Troubleshooting Protocol A: The Dissolution Matrix
| Step | Action | Scientific Rationale |
| 1 | Check Water Content | Use fresh, anhydrous DMSO (stored over molecular sieves). If the DMSO bottle has been open for >1 month, discard it.[1][2] Water acts as an "anti-solvent" for this compound.[1][2] |
| 2 | Vortex vs. Sonicate | Do not just vortex. Vortexing only mixes. Use a bath sonicator (35-40 kHz) for 10 minutes. Sonication creates cavitation bubbles that disrupt the crystal lattice. |
| 3 | Thermal Shift | Heat the solution to 37°C - 45°C while sonicating. This increases kinetic energy to overcome the lattice enthalpy.[1][2] Caution: Do not exceed 60°C to avoid degradation.[1][2] |
| 4 | Acidification (Critical) | If the compound is a Free Base and refuses to dissolve, add 1-2 equivalents of HCl (using a concentrated aqueous stock, keep volume minimal). This protonates the amine, potentially aiding solubility if the issue is aggregation.[1][2] |
Module 2: The "Crash Out" (Precipitation upon Dilution)
Issue: "The stock is clear, but as soon as I add it to my assay buffer, it turns milky/precipitates."
Root Cause Analysis: This is the "DMSO Shock" phenomenon. When a hydrophobic solute in DMSO encounters water, the DMSO molecules rapidly hydrate (exothermic reaction), leaving the solute "naked" and forcing it to aggregate to reduce surface area.[1][2]
Protocol B: The Intermediate Dilution Method (Step-Down)
Do not pipette 1 µL of stock directly into 999 µL of buffer. The local concentration spike causes immediate nucleation.[1][2]
The Solution: Serial Dilution with Intermediate Solvents.
Figure 1: Step-down dilution strategy to prevent "DMSO Shock" nucleation.
Detailed Workflow:
-
Prepare Intermediate: Dilute your 100% DMSO stock 1:10 into a solution of 50% DMSO / 50% Buffer . This keeps the solvent "friendly" enough to prevent immediate crashing.[1][2]
-
Secondary Dilution: Dilute this intermediate 1:10 into your final assay buffer.
-
Surfactant Assist: Add 0.01% Tween-20 or Triton X-100 to your assay buffer before adding the compound. This stabilizes the colloid if microscopic aggregation occurs.[1][2]
Module 3: Stability & Storage (The "Silent Killer")
Issue: "My results were good last week, but today the IC50 shifted 10-fold."
Root Cause Analysis:
-
Freeze-Thaw Cycles: Repeated freezing causes dissolved gases to form bubbles and ice crystals to exclude the solute, creating supersaturated zones that force precipitation.[1]
-
Oxidation: The amine group (N) in C12H14BrF2N is susceptible to N-oxidation over time in DMSO.[2]
Storage Best Practices
| Parameter | Recommendation | Reason |
| Container | Glass or Polypropylene (PP) | Avoid Polystyrene (PS). DMSO leaches plasticizers from PS, which can result in false positives in bioassays.[1][2] |
| Temperature | -20°C (Single Use Aliquots) | Never refreeze the main stock. Aliquot into 20-50 µL volumes immediately after preparation. |
| Atmosphere | Argon/Nitrogen Flush | If storing for >1 month, displace air in the vial with inert gas to prevent oxidation of the amine.[1] |
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Likely yes, but with caveats. C12H14BrF2N is lipophilic.[1][2] Ethanol is less polar than DMSO.[1][2] If the compound is very non-polar, Ethanol might actually be better.[1][2] However, Ethanol is volatile (evaporates during assays) and toxic to cells at lower concentrations than DMSO (typically >0.5% EtOH is toxic; DMSO is tolerated up to 1%).[1][2]
Q2: How do I know if it dissolved or just formed a "micro-suspension"? A: Visual inspection is insufficient.
-
The Tyndall Effect: Shine a laser pointer (red or green) through the vial.[2] If you see a solid beam path (scattering), you have a suspension (colloid).[1][2] If the beam is invisible inside the liquid, it is a true solution.[1][2]
-
UV-Vis Confirmation: Measure absorbance at 280nm (or compound max) before and after centrifugation (10,000 x g for 5 mins). If Abs drops after spinning, your compound was precipitating.[1][2]
Q3: My compound is an oil, not a powder. How do I handle this? A: Halogenated amines often exist as oils or waxy solids (low melting points).[2]
-
Warm the pure compound to 40°C to lower viscosity.
-
Add DMSO by weight (Density of DMSO = 1.1 g/mL), not volume, for accuracy.
-
Calculate concentration:
.[2]
Troubleshooting Decision Tree
Figure 2: Logic flow for resolving initial solubility failure.
References
-
Waybright, T. J., & McCloud, T. G. (2005).[1][2] In situ DMSO hydration measurements of HTS compound libraries. NIH/NCI.[1][2] (Demonstrates that DMSO absorbs 6% water in 1 hour at 40% humidity, causing precipitation).[1][2][4]
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[1][2] (Foundational text on LogP and solubility rules).
-
BenchChem Technical Support. Troubleshooting Solubility in DMSO. (General protocols for lipophilic small molecules).
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Detailed data on freezing point depression and solubility loss in wet DMSO).
Sources
Validation & Comparative
LC-MS fragmentation pattern of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Executive Summary
This technical guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine . As a halogenated phenylpiperidine scaffold, this molecule presents unique ionization behaviors critical for impurity profiling and metabolite identification in drug development.[1]
This guide moves beyond standard spectral libraries by comparing Collision Energy (CE) ramping profiles and Ionization Modes (ESI vs. APCI) .[1] It establishes a self-validating identification protocol based on the compound's distinct isotopic signature and fragmentation hierarchy.[1]
Structural & Isotopic Analysis (The "Why")
Before analyzing the fragmentation, one must understand the isotopic physics governing the MS1 spectrum.[1] The molecule contains one Bromine atom and two Fluorine atoms, creating a specific spectral fingerprint.[1]
-
Formula:
-
Monoisotopic Mass (
): 289.03 Da -
Protonated Precursor (
): 290.03 Da
The Self-Validating Isotope Signature
The presence of Bromine (
| Isotope | Abundance | m/z ( | Diagnostic Utility |
| 50.7% | 290.0 | Primary Quantifier | |
| 49.3% | 292.0 | Confirmation Ion (Must be ~98% of 290 peak) |
Critical Insight: If your experimental spectrum does not show a 1:1 ratio at m/z 290/292, the analyte is not a mono-brominated species, regardless of retention time.
Experimental Protocol
To replicate the fragmentation patterns described below, ensure your LC-MS system is calibrated to these parameters. This protocol prioritizes Electrospray Ionization (ESI) due to the basicity of the piperidine nitrogen.[1]
LC-MS/MS Conditions[2][3][4]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Ionization: ESI Positive Mode (
).[1][3][4] -
Source Temp: 450°C (High temp required to desolvate the piperidine core).[1]
Fragmentation Pathway Analysis
The fragmentation of this compound is driven by the basic nitrogen atom.[2] The charge is initially localized on the piperidine nitrogen, triggering specific bond cleavages.[1]
Pathway Visualization
The following diagram illustrates the hierarchical fragmentation tree.
Figure 1: Proposed fragmentation tree for this compound in ESI+ mode.
Detailed Mechanism
-
C-N Bond Cleavage (Primary Pathway):
-
Mechanism: Inductive cleavage between the exocyclic Nitrogen and the Phenyl ring.[1]
-
Result: The charge is retained by the more basic piperidine fragment.[1]
-
Fragment: m/z 98 (4-methylpiperidine cation). This is typically the Base Peak at medium collision energies (20-30 eV).
-
Note: The complementary phenyl cation (m/z 191/193) is rarely seen in high abundance because the aromatic ring lacks stabilizing electron-donating groups (F and Br are electron-withdrawing).
-
-
Neutral Loss of HF (Secondary Pathway):
-
Mechanism: The presence of Fluorine at the ortho position (C2) relative to the nitrogen allows for hydrogen bonding and subsequent loss of Hydrogen Fluoride (HF).
-
Fragment: m/z 270 / 272 .
-
Significance: This transition (290 -> 270) is highly diagnostic for ortho-fluorinated anilines and piperidines.
-
-
Ring Fragmentation (High Energy):
-
Mechanism: Further fragmentation of the m/z 98 ion via Retro-Diels-Alder (RDA) or alkene loss.
-
Fragment: m/z 70 or m/z 55 .
-
Comparative Analysis: Performance & Alternatives
This section compares the detection performance of the target molecule against alternative ionization modes and structural analogs.
A. Collision Energy (CE) Ramping Comparison
Optimizing CE is crucial for sensitivity.[1] The table below compares signal stability across energy ramps.
| Collision Energy | Dominant Ion | Interpretation | Recommended Use |
| Low (5-15 eV) | m/z 290/292 | Intact Protonated Molecule | Molecular Weight Confirmation |
| Med (20-35 eV) | m/z 98 | 4-Methylpiperidine Core | Quantification (MRM Transition) |
| High (>40 eV) | m/z 70, 55 | Ring Fragments | Structural Elucidation only |
B. Ionization Mode Comparison: ESI vs. APCI
Researchers often debate between ESI and APCI for halogenated aromatics.[1]
| Feature | ESI (Electrospray) | APCI (Chemical Ionization) |
| Sensitivity | High (Due to basic N) | Medium |
| Fragmentation | Softer (Preserves M+H) | Harder (In-source fragmentation common) |
| Adducts | [M+H]+ dominant | [M+H]+, occasionally [M]•+ |
| Recommendation | Preferred for this molecule. | Use only if matrix suppression is high in ESI.[1] |
C. Structural Analog Differentiation
Distinguishing the target from potential synthesis impurities (e.g., des-fluoro or des-bromo analogs).
| Analog | Precursor m/z | Key Differentiator (Fragment) |
| Target Molecule | 290 / 292 | m/z 270 (Loss of HF) |
| Des-Fluoro Analog | 272 / 274 | No loss of 20 Da (HF); only loss of HBr or Methyl. |
| Des-Bromo Analog | 212 | No Isotope Doublet (Single peak).[1] |
Self-Validating Workflow
To ensure high-confidence identification, follow this logic flow.
Figure 2: Logical decision tree for validating this compound.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] 4-Phenylpiperidine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1] Retrieved from [Link]
-
McMaster, M. C. (2005).[1] LC/MS: A Practical User's Guide. Wiley-Interscience.[1] (General reference for ESI fragmentation principles of basic amines).
Sources
HPLC Retention Time Standards for Fluorinated Piperidines: A Comparative Technical Guide
This guide serves as a technical standard for establishing HPLC retention time benchmarks for fluorinated piperidines. It compares the performance of traditional alkyl-bonded phases against specialized fluorinated stationary phases, providing a validated framework for method development.
Executive Summary
Fluorinated piperidines are critical pharmacophores in medicinal chemistry, utilized to modulate pKa (lowering basicity), block metabolic soft spots, and alter lipophilicity.[1][2] However, their analysis presents distinct chromatographic challenges:
-
Isomeric Complexity: Positional isomers (e.g., 3-fluoro- vs. 4-fluoropiperidine) often co-elute on standard phases.
-
Lack of Chromophores: Many fluorinated piperidines lack strong UV absorption, necessitating low-UV detection (200–210 nm) or derivatization.
-
Basic Tailing: The secondary amine function causes severe peak tailing on active silanols.
This guide compares the two primary "standards" for retention time analysis: High-Purity C18 (Alkyl) versus Pentafluorophenyl (PFP) Propyl stationary phases.
Part 1: Comparative Analysis of Stationary Phases
The "product" in this context is the stationary phase chemistry. The choice between C18 and PFP dictates the resolution and reliability of your retention time standards.
1. High-Purity C18 (The Traditional Standard)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance: Excellent for separating piperidines with significantly different lipophilicities (e.g., mono-fluoro vs. trifluoromethyl).
-
Limitation: often fails to resolve positional isomers (regioisomers) where the hydrophobic surface area is identical. The "fluorine effect" on polarity is often insufficient to create separation space on C18.
2. Pentafluorophenyl (PFP) (The Specialized Standard) [3]
-
Mechanism: Multiple interaction modes: Hydrophobic +
- interactions + Dipole-Dipole + Hydrogen Bonding + Shape Selectivity.[4][5] -
Performance: Superior for fluorinated compounds. The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms and the lone pair of the piperidine nitrogen.
-
Advantage: Can separate 3-fluoro and 4-fluoropiperidine isomers that co-elute on C18.
Comparative Performance Data
| Feature | High-Purity C18 | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobicity (LogP driven) | |
| Isomer Resolution | Low (often co-elutes positional isomers) | High (Resolves ortho/meta/para & axial/equatorial) |
| Peak Shape (Basic) | Good (requires end-capping) | Excellent (rigid structure masks silanols) |
| Retention of Polar F-Piperidines | Low (often elutes in void volume) | Moderate to High (better retention of polar bases) |
| Mobile Phase Compatibility | 100% Aqueous stable (if specified) | Requires organic modifier for phase stability |
Part 2: Mobile Phase & pH Engineering
To establish a reproducible retention time standard, the mobile phase must control the ionization state of the piperidine (pKa ~8.5–9.5).
-
The "Acidic Standard" (Recommended):
-
Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
pH: ~2.0 – 3.0.
-
Rationale: At pH 2, the piperidine nitrogen is fully protonated (
). This prevents secondary interactions with silanols (peak tailing) and relies on the stationary phase's ability to interact with the fluorine substituents rather than the amine. -
TFA vs. Formic: TFA is preferred for retention time standards because it acts as an ion-pairing agent , improving the retention of the cationic piperidine on hydrophobic columns.
-
Part 3: Validated Experimental Protocol
Objective: Establish a Relative Retention Time (RRT) standard for 3-fluoro, 4-fluoro, and 3,3-difluoropiperidine.
Workflow Diagram (Method Development)
Caption: Decision tree for selecting the appropriate chromatographic pathway for fluorinated piperidines.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve 1 mg of each fluorinated piperidine standard in 1 mL of 50:50 Water:Acetonitrile.
-
Note: If the compound lacks a UV chromophore (e.g., simple 4-fluoropiperidine), derivatize with Benzoyl Chloride to add a UV tag, or use a Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions (The "Standard" Method):
-
Gradient Profile:
-
0–1 min: 5% B (Isocratic hold to retain polar amines).
-
1–10 min: 5%
60% B. -
10–12 min: 60%
95% B (Wash).
-
-
Data Analysis:
-
Calculate Relative Retention Time (RRT) relative to the parent Piperidine or an internal standard (e.g., Toluene).
-
Part 4: Mechanism of Interaction
Understanding why the PFP column works is essential for troubleshooting retention time shifts.
Caption: Mechanistic interactions between the PFP stationary phase and fluorinated analytes, driving superior selectivity.
References
-
Nuñez, O., et al. (2013).[9] Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
-
Advanced Chromatography Technologies. (2015). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[4][5][10] Link
-
Nairoukh, Z., et al. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal. Link
-
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. symta.com [symta.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. mac-mod.com [mac-mod.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
